

# "key characteristics of the meta-nitro substitution in cinnamate esters"

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## **Compound of Interest**

Compound Name: *Methyl (E)-m-nitrocinnamate*

Cat. No.: *B168584*

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An In-depth Technical Guide on the Core Characteristics of Meta-Nitro Substitution in Cinnamate Esters

## **For Researchers, Scientists, and Drug Development Professionals**

This document provides a comprehensive analysis of cinnamate esters featuring a nitro group at the meta-position of the phenyl ring. It details their synthesis, spectroscopic characteristics, chemical reactivity, and biological significance, offering valuable insights for professionals in chemical research and pharmaceutical development. The presence of the electron-withdrawing nitro group significantly influences the molecule's properties, making these compounds interesting candidates for various applications.

## **Synthesis of Meta-Nitro Cinnamate Esters**

The primary route for synthesizing meta-nitro cinnamate esters involves a two-step process: the creation of m-nitrocinnamic acid, followed by its esterification.

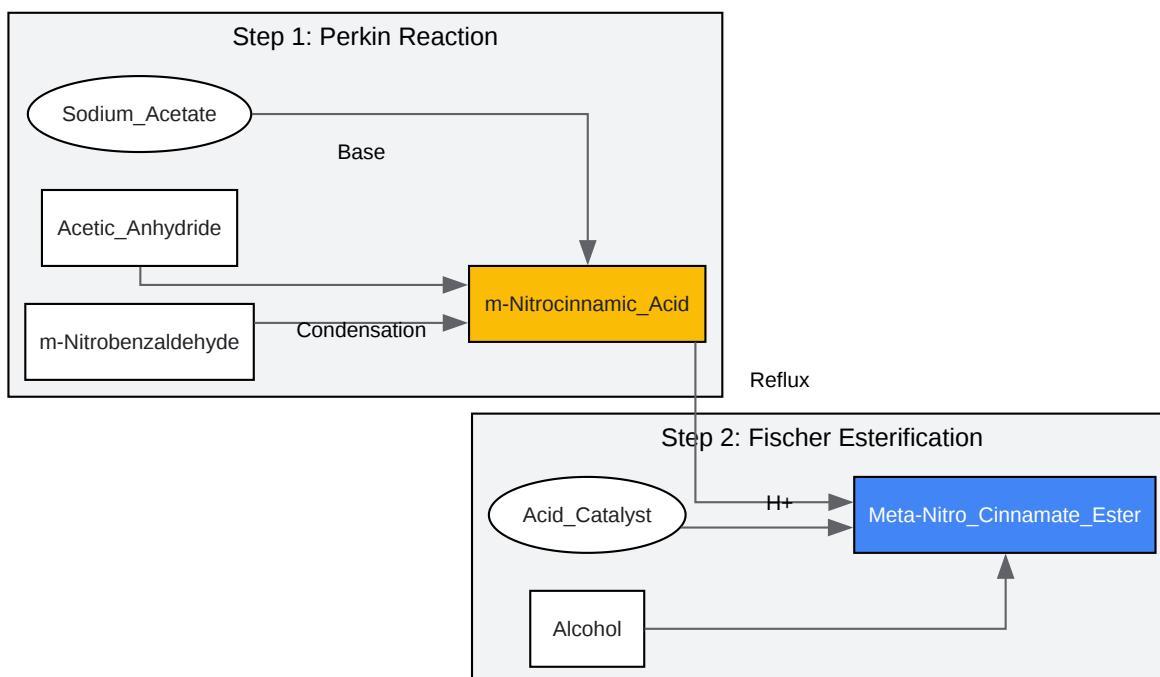
### **Step 1: Synthesis of m-Nitrocinnamic Acid**

The Perkin reaction is a common method for this initial step. It involves the condensation of m-nitrobenzaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate.<sup>[1]</sup> The reaction is generally heated for several hours to ensure completion.

## Step 2: Fischer Esterification

The resulting m-nitrocinnamic acid is then esterified, most commonly through Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol (e.g., ethanol or methanol) in the presence of a strong acid catalyst like sulfuric acid.[2] Functional groups such as the nitro group are generally compatible with these reaction conditions.[3]

General Synthesis Pathway for Meta-Nitro Cinnamate Esters



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Caption: Synthesis workflow for meta-nitro cinnamate esters.

## Experimental Protocols

Synthesis of m-Nitrocinnamic Acid (via Perkin Reaction)[1]

- Combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride in a 200-cc round-bottomed flask fitted with a reflux condenser.
- Mix the contents thoroughly and heat the mixture in an oil bath at 180°C for approximately 13 hours.
- After cooling slightly, pour the reaction product into 200–300 cc of water and filter the solid by suction.
- Wash the solid several times with water.
- Dissolve the crude product in a solution of 20 cc of aqueous ammonia (sp. gr. 0.9) in about 200 cc of water.
- Filter the ammonium salt solution and pour it into a solution of 15 cc of sulfuric acid (sp. gr. 1.84) in about 200 cc of water to precipitate the m-nitrocinnamic acid.
- For purification, redissolve the acid in aqueous ammonia and reprecipitate with dilute sulfuric acid.
- Wash the final product with water, dry, and recrystallize from boiling 95% alcohol.

#### Synthesis of Ethyl m-Nitrocinnamate (via Fischer Esterification)[\[2\]](#)

- Dissolve the synthesized m-nitrocinnamic acid in an excess of ethanol.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per 2 mL of alcohol).
- Stir the mixture at room temperature for an extended period (e.g., 3 days) or reflux for several hours to expedite the reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once complete, dilute the reaction mixture with water and neutralize the acid catalyst with a saturated sodium bicarbonate solution until the pH is approximately 8.
- Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.

- Dry the combined organic layers over an anhydrous salt (e.g., MgSO<sub>4</sub>), filter, and evaporate the solvent under reduced pressure to yield the crude ester.
- Purify the product via recrystallization or column chromatography.

## Spectroscopic and Physical Properties

The meta-nitro substitution imparts distinct spectroscopic signatures. The molecular formula for ethyl m-nitrocinnamate is C<sub>11</sub>H<sub>11</sub>NO<sub>4</sub>, with a molecular weight of approximately 221.21 g/mol . [4][5] For methyl m-nitrocinnamate, the formula is C<sub>10</sub>H<sub>9</sub>NO<sub>4</sub> with a molecular weight of about 207.18 g/mol .[6]

Property	Ethyl m-Nitrocinnamate	Methyl m-Nitrocinnamate
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>4</sub> [4]	C <sub>10</sub> H <sub>9</sub> NO <sub>4</sub> [6]
Molecular Weight	221.21 g/mol [4]	207.18 g/mol [6]
CAS Number	5396-71-4[4][5]	1664-59-1[6]
Appearance	Crystalline solid	Solid
Melting Point	74-76 °C[4]	Not specified
IR Spectroscopy (cm <sup>-1</sup> )	Peaks around 2900 (oil contamination noted), and other characteristic peaks for C=O, C=C, and NO <sub>2</sub> groups.[4]	Characteristic IR absorption bands.[6]

## Chemical Reactivity

The potent electron-withdrawing nature of the nitro group at the meta position governs the reactivity of these esters. It influences both the aromatic ring and the  $\alpha,\beta$ -unsaturated system.

- Effect on the Phenyl Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution. It directs incoming electrophiles to the meta position relative to itself (positions 2, 4, and 6), but the overall reaction rate is significantly reduced compared to unsubstituted cinnamate.

- Effect on the  $\alpha,\beta$ -Unsaturated System: The nitro group withdraws electron density from the entire conjugated system. This effect, transmitted through the phenyl ring, increases the electrophilicity of the  $\beta$ -carbon of the double bond, making it more susceptible to nucleophilic attack (Michael addition). While ortho- and para-nitro groups can delocalize a negative charge at the  $\beta$ -position through resonance, the meta-nitro group's influence is primarily inductive. This can lead to altered regioselectivity in addition reactions compared to other isomers.<sup>[7]</sup>

Caption: Influence of the meta-nitro group on reactivity.

Studies on the nitration of cinnamate esters show that the reaction primarily involves the attack of the nitronium ion at the  $\beta$ -carbon of the side chain, followed by addition to form nitroalcohols.<sup>[8]</sup> This highlights the reactivity of the double bond, which is enhanced by the electron-withdrawing substituent.

## Biological Activity

Nitro-containing compounds are well-established as a class of molecules with diverse biological activities, often stemming from the redox properties of the nitro group.<sup>[9][10]</sup> Cinnamic acid derivatives themselves are known to possess antimicrobial, anticancer, and anti-inflammatory properties.<sup>[11]</sup> The addition of a nitro group can modulate these activities.

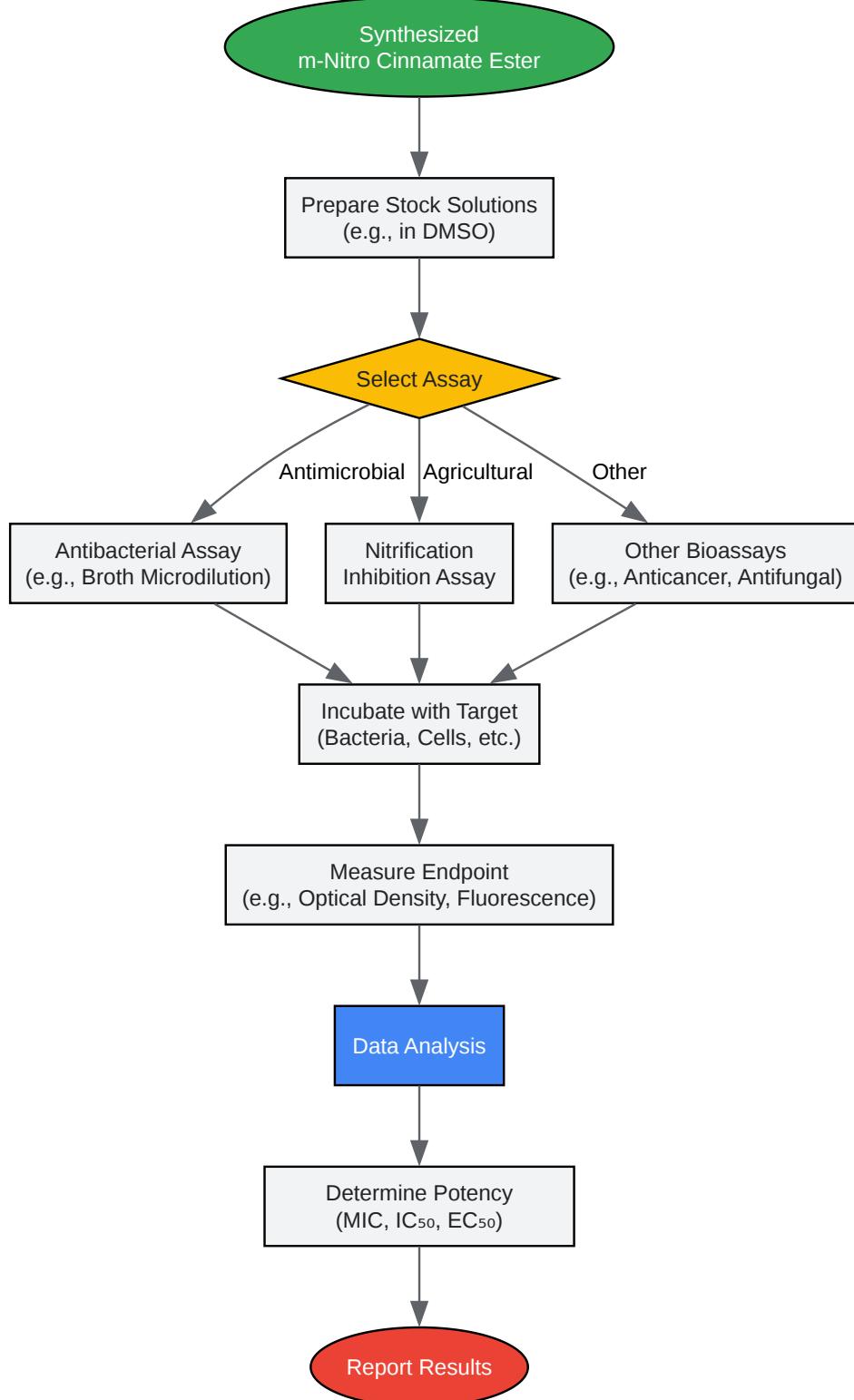
## Antibacterial and Nitrification Inhibition Activity

Research indicates that the introduction of a nitro group to cinnamate esters can enhance their biological efficacy. For instance, nitrocinnamate compounds have demonstrated antibacterial activity against both Gram-positive (e.g., *B. subtilis*) and Gram-negative (e.g., *E. coli*) bacteria.<sup>[12]</sup> Furthermore, certain substituted methyl cinnamates, including a nitro-substituted variant, have been studied as potential nitrification inhibitors, which are crucial in agriculture for improving nitrogen fertilizer efficiency.<sup>[13]</sup>

Compound/Activity	Organism/System	Quantitative Data (Metric)	Reference
Antibacterial	B. subtilis	MIC: 89.1 $\mu$ g/mL	Tonari et al. (as cited in[12])
Antibacterial	E. coli	MIC: 79.4 $\mu$ g/mL	Tonari et al. (as cited in[12])
Nitrification Inhibition	N. europaea	EC <sub>50</sub> > 1000 $\mu$ M (for methyl 4-nitrocinnamate)	[13] Note: Data for para-isomer, indicates meta may have different activity.

It is important to note that the position of the nitro group significantly impacts biological activity. While the table includes data for a para-nitro isomer, it illustrates the potential for this class of compounds. The meta-substituted derivatives warrant specific investigation to fully characterize their therapeutic or agricultural potential.

## Workflow for Biological Activity Screening

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Caption: A generalized workflow for evaluating biological activity.

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